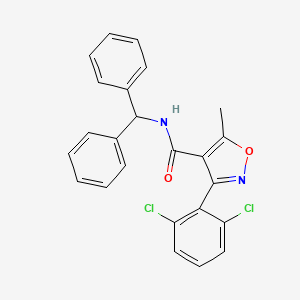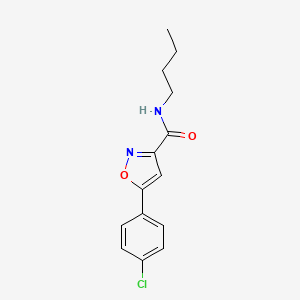
3-(2,6-dichlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide
Descripción general
Descripción
3-(2,6-dichlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide, also known as JNJ-40411813, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
3-(2,6-dichlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including learning and memory, synaptic plasticity, and neuroinflammation. By modulating the activity of mGluR5, this compound can improve cognitive function, reduce neuroinflammation, and protect neurons from degeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It can also reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in neuroinflammation. Additionally, this compound can increase the levels of glutamate and dopamine, two neurotransmitters that are involved in learning and memory, reward, and movement.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,6-dichlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a selective and potent modulator of mGluR5, which allows for specific targeting of this receptor. It has also been shown to have good pharmacokinetic properties, including good brain penetration and oral bioavailability. However, this compound has some limitations for lab experiments. It can interact with other receptors and enzymes, which can complicate the interpretation of the results. Additionally, its effects on humans are not yet known, which limits its potential clinical applications.
Direcciones Futuras
3-(2,6-dichlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide has several potential future directions for research. One direction is to study its effects on other neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to study its effects on different stages of disease progression in animal models of Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on optimizing the pharmacokinetic properties of this compound to improve its potential clinical applications.
Aplicaciones Científicas De Investigación
3-(2,6-dichlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In Parkinson's disease, this compound has been shown to reduce motor deficits and protect dopaminergic neurons from degeneration. Additionally, this compound has been shown to reduce neuropathic pain in animal models.
Propiedades
IUPAC Name |
N-benzhydryl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O2/c1-15-20(23(28-30-15)21-18(25)13-8-14-19(21)26)24(29)27-22(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,22H,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQKWYRDHPKTGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4728770.png)
![2-{[2-(4-propoxyphenoxy)ethyl]thio}pyrimidine](/img/structure/B4728771.png)
![N-(2-methoxyethyl)-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4728788.png)
![3-[3-(4-bromo-2-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4728792.png)
![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B4728793.png)

![N-[2-(benzyloxy)-3-methoxybenzyl]propan-2-amine hydrochloride](/img/structure/B4728812.png)

![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4728845.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4728852.png)
![5-methyl-N-(pentafluorophenyl)-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4728853.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4728856.png)
![methyl 2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4728859.png)
![1-[4-(4-methoxyphenoxy)butyl]piperidine](/img/structure/B4728862.png)